

An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethoxycarbonylphenylboronic acid*

Cat. No.: *B023478*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Ethoxycarbonylphenylboronic acid**, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates its role in the development of biologically active compounds.

Core Properties and Identification

4-Ethoxycarbonylphenylboronic acid, a white to off-white crystalline powder, is an organoboron compound widely utilized in synthetic chemistry.^[1] Its structure, featuring both a boronic acid and an ethoxycarbonyl group, makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	4334-88-7
Molecular Formula	C9H11BO4 ^[2]
IUPAC Name	[4-(ethoxycarbonyl)phenyl]boronic acid
Synonyms	4-(Ethoxycarbonyl)benzeneboronic acid, 4-Carboethoxybenzeneboronic acid, Ethyl 4-boronobenzoate ^[1]
InChI Key	ZLNFACCFYUFTLD-UHFFFAOYSA-N
SMILES	CCOC(=O)c1ccc(cc1)B(O)O

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	193.99 g/mol ^[2]
Melting Point	135 °C (decomposes)
Appearance	White to off-white powder or crystals
Solubility	Soluble in polar organic solvents

Experimental Protocols

Synthesis of 4-Ethoxycarbonylphenylboronic Acid

This protocol describes the synthesis of **4-Ethoxycarbonylphenylboronic acid** from 4-carboxyphenylboronic acid via Fischer esterification.

Materials:

- 4-Carboxyphenylboronic acid
- Anhydrous ethanol

- Hydrochloric acid (HCl)
- 100 mL three-necked round-bottomed flask
- Condenser
- Thermometer
- Stirrer
- Heating mantle

Procedure:

- In a 100 mL three-necked round-bottomed flask equipped with a condenser, thermometer, and stirrer, dissolve 4-carboxyphenylboronic acid (e.g., 350 mg, 2.109 mmol) in anhydrous ethanol (10 mL).[3]
- Prepare a mixed ethanol/HCl solution (10 mL) with a pH of approximately 3.0 and add it to the reaction mixture.[3]
- Heat the mixture to 70°C and allow it to reflux for 1 hour.[3]
- After the reaction is complete, cool the mixture to room temperature and continue stirring overnight.[3]
- Concentrate the reaction mixture under reduced pressure.[3]
- Dissolve the resulting concentrate in ethyl acetate and wash with water.[3]
- Dry the organic layer with potassium carbonate, filter, and concentrate under reduced pressure to yield the final product as a white solid.[3]

Purification (Optional):

For higher purity, the crude product can be purified using silica gel chromatography with a hexane:ethyl acetate eluent, followed by reversed-phase column chromatography.[3]

Application in Suzuki-Miyaura Cross-Coupling Reaction

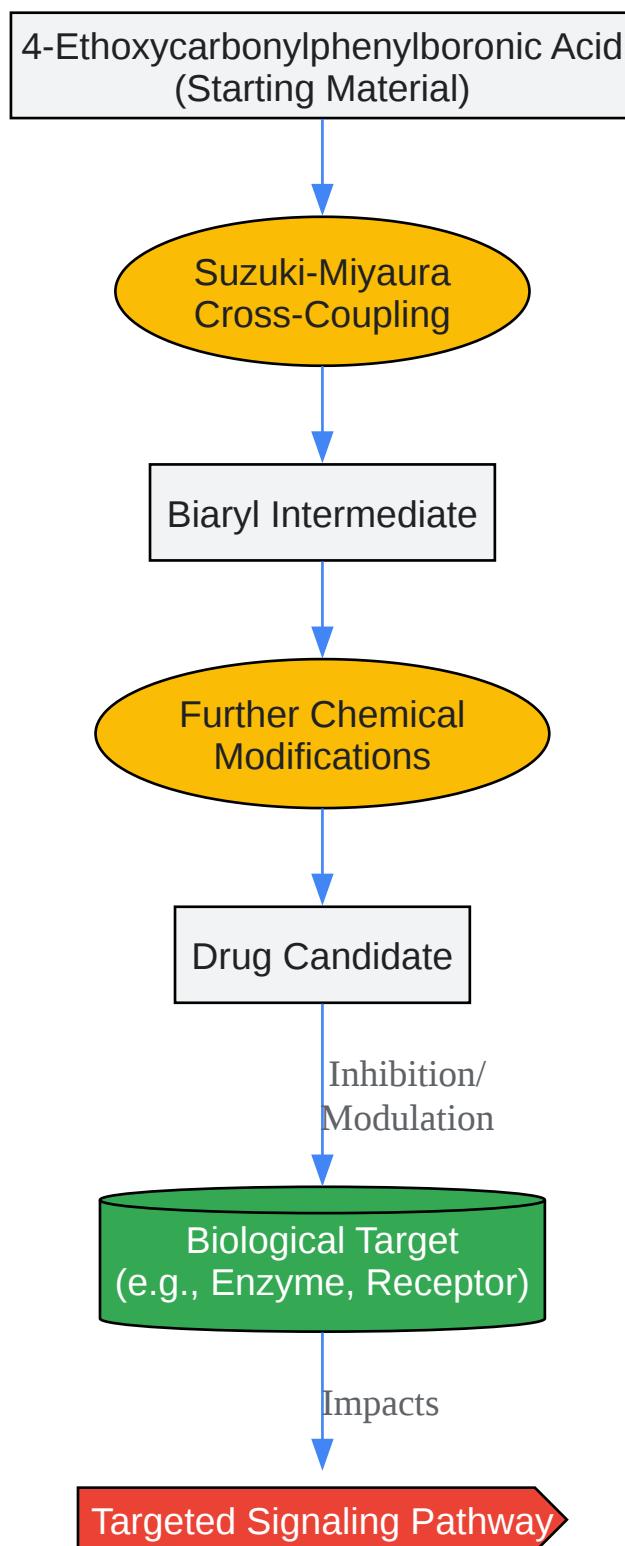
4-Ethoxycarbonylphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^[4] Below is a general protocol for the coupling of an aryl halide with **4-Ethoxycarbonylphenylboronic acid**.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **4-Ethoxycarbonylphenylboronic acid**
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)
- Solvent (e.g., toluene, dioxane, or DMF)
- Reaction vessel (e.g., Schlenk flask or microwave vial)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- In a reaction vessel, combine the aryl halide (1.0 equiv.), **4-Ethoxycarbonylphenylboronic acid** (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
- Add the chosen solvent to the mixture.
- Degas the mixture by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes.
- Add the palladium catalyst (0.05-0.1 equiv.) to the reaction mixture under the inert atmosphere.
- Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.


- Filter the mixture through celite to remove the catalyst.
- The filtrate can then be subjected to a standard aqueous workup, followed by extraction with an organic solvent.
- The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Role in Drug Discovery and Development

While **4-Ethoxycarbonylphenylboronic acid** is not typically a pharmacologically active agent itself, it serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.^[4] Its utility in Suzuki-Miyaura coupling allows for the efficient construction of biaryl structures, which are common motifs in many approved drugs.^{[5][6]}

The boronic acid functional group has seen increasing use in drug design, with several FDA-approved boronic acid-containing drugs now on the market.^[7] The incorporation of boron can enhance potency and improve the pharmacokinetic profile of drug candidates.^[7]

Below is a conceptual workflow illustrating how **4-Ethoxycarbonylphenylboronic acid** can be utilized in a drug discovery program.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow from starting material to biological target.

In this workflow, **4-Ethoxycarbonylphenylboronic acid** is used in a Suzuki-Miyaura coupling reaction to generate a biaryl intermediate. This intermediate then undergoes further chemical modifications to produce a final drug candidate. This candidate is designed to interact with a specific biological target, thereby modulating a signaling pathway implicated in a disease state.

Conclusion

4-Ethoxycarbonylphenylboronic acid is a valuable and versatile reagent for researchers and professionals in organic synthesis and drug development. Its well-defined properties and reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for the construction of complex molecular architectures, including those with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-Ethoxycarbonylphenylboronic acid | 4334-88-7 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethoxycarbonylphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023478#4-ethoxycarbonylphenylboronic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com